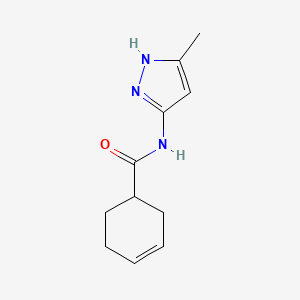![molecular formula C17H17NO2S B7527038 [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPTM and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of MPTM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the central nervous system. MPTM has been shown to interact with various receptors, including dopamine receptors, serotonin receptors, and nicotinic acetylcholine receptors. These interactions result in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
MPTM has been shown to have significant biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the induction of neuroprotective effects. MPTM has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, MPTM has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
MPTM has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, MPTM also has several limitations, including its relatively low potency and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of MPTM, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the development of more potent analogs of MPTM, and the exploration of its potential applications in synthetic biology. In addition, further studies are needed to fully understand the mechanism of action of MPTM and its effects on the central nervous system.
合成法
The synthesis of MPTM involves the reaction of 4-methoxybenzaldehyde with 2-acetylthiophene in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid and sodium borohydride to obtain MPTM. The yield of this reaction is typically around 70-80%.
科学的研究の応用
MPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and synthetic biology. In medicinal chemistry, MPTM has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuropharmacology, MPTM has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal activity. In synthetic biology, MPTM has been used as a building block for the construction of novel molecular architectures.
特性
IUPAC Name |
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-6-4-13(5-7-15)14-8-10-18(11-9-14)17(19)16-3-2-12-21-16/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFPDWKFHUEMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)

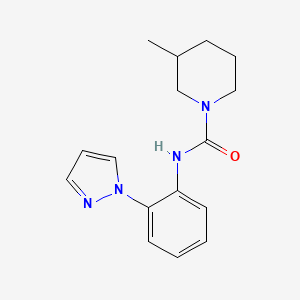
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
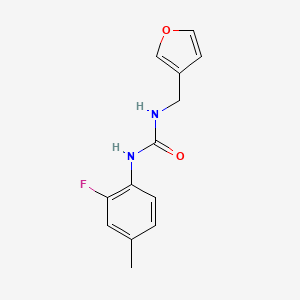
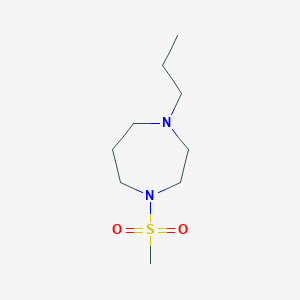



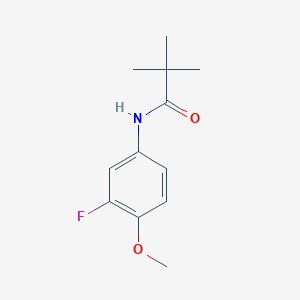
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
